molecular formula C9H11N5O3 B1436499 Pterin H B2 CAS No. 36183-24-1

Pterin H B2

Cat. No. B1436499
CAS RN: 36183-24-1
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pterins are a conjugated system of pyrazine and pyrimidine rings, the so-called pteridine, which is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position . Several pterin structures unique to bacteria have been described, with conjugation to glycosides and nucleotides commonly observed .


Chemical Reactions Analysis

Pterins participate in metabolic reactions mostly as tetrahydropterins . They play essential roles in diverse biological activities ranging from immune system modulation, cellular signaling, coloration, and metabolism . Pterin cofactors play important roles in bacterial cyanide utilization and aromatic amino acid metabolism .


Physical And Chemical Properties Analysis

Pterins exhibit a wide range of tautomerism in water, beyond what is assumed by just keto-enol tautomerism . They can take three oxidation states on the ring system: the unprefixed oxidized form, the 7,8-dihydro semi-reduced form, and finally the 5,6,7,8-tetrahydro fully-reduced form .

Scientific Research Applications

Biosynthesis and Functional Role

Pterin H B2, also known as Tetrahydrobiopterin (BH4), is a pteridine derivative with significant roles in various biochemical processes. BH4 acts as a coenzyme for tyrosine, tryptophan, and phenylalanine hydroxylases, as well as for nitric oxide synthases in rodent macrophages. Its role involves reacting with molecular oxygen to form an active oxygen intermediate that hydroxylates substrates, crucial in hydroxylation processes (Duch & Smith, 1991).

Chemical Structure and Reactivity

The chemical structure of pterin and its relation to the molybdenum cofactor has been extensively studied. Pterins are part of a large family of bicyclic N-heterocycles called pteridines, involved in a variety of biological functions due to their diverse forms (Basu & Burgmayer, 2011). The structure of tetrahydrobiopterin also influences its electron transfer in biochemical reactions, particularly in nitric oxide synthases (Wei et al., 2003).

Photodynamic Properties

Pterin compounds, including BH4, exhibit notable photosensitizing properties. This has been demonstrated in the photosensitization of bovine serum albumin by pterin, where electron transfer from the protein to the excited state of pterin occurs, leading to protein damage (Thomas et al., 2013). Additionally, pterin derivatives are known to produce and quench reactive oxygen species, playing a role in cellular redox processes (Oliveros et al., 2010).

Role in Vascular Function

In the vascular system, a deficit of BH4 is implicated in various diseases such as atherosclerosis, hypertension, and diabetic vascular disease. BH4 regulates reactive oxygen species levels in the endothelium, suggesting its potential as a therapeutic agent in cardiovascular medicine (Vasquez-Vivar, 2009).

Biomedical Implications

The biomedical implications of pterins, including their roles in enzymatic reactions and potential use in diagnostics, are significant. Research has explored the electron donor–acceptor properties of pterins, suggesting their participation in oxidative stress management (Martínez & Vargas, 2010). The photophysics and photochemistry of pterins in aqueous solutions have also been studied for their relevance in photobiological processes (Lorente & Thomas, 2006).

Pterins in Disease Biomarkers

Pterins are useful in the diagnosis of hyperphenylalaninemia variants through the assessment of urinary pterins. This approach distinguishes between biopterin-synthetase deficiency and dihydropteridine-reductase deficiency (Dhondt et al., 1981).

Safety And Hazards

Pterin H B2 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

Future Directions

Despite their ubiquity in nature, pterin-based pigmentation has received little attention when compared to other major pigment classes . There are promising avenues of future research, including the need for functional studies on systems amenable for laboratory manipulation, but also on systems that exhibit natural variation in pterin pigmentation .

properties

IUPAC Name

2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pterin H B2

CAS RN

36183-24-1, 22150-76-1
Record name (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036183241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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